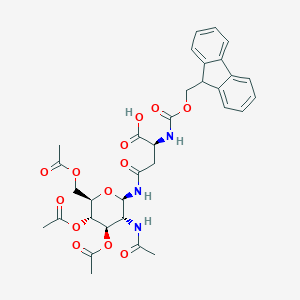

Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH

説明

Significance of N-Glycosylation in Contemporary Biological Systems and Glycoconjugate Research

N-glycosylation, the attachment of a glycan to the nitrogen atom of an asparagine (Asn) residue within a protein, is a fundamental post-translational modification in all eukaryotic life. wikipedia.orgwikipedia.org This process is not merely decorative; it profoundly influences a protein's life, dictating its proper folding, stability, and localization within the cell. researchgate.netnih.gov The majority of proteins synthesized in the endoplasmic reticulum undergo glycosylation, highlighting its prevalence and importance. wikipedia.org

The biological functions of N-glycans are diverse and critical. They are integral to cell-cell communication, immune responses, and the modulation of protein function, sometimes acting as a molecular on/off switch. wikipedia.orgoup.com For instance, N-glycans play a crucial role in the nervous system by affecting the function of glycoproteins involved in neural development, cell adhesion, and signal transmission. nih.govnih.gov The intricate structures of these glycans are recognized by specific lectins, proteins that mediate a wide range of cellular interactions. oup.com

Given their profound biological roles, it's no surprise that defects in N-glycosylation are linked to a variety of diseases. nih.gov This has spurred intense research in glycoconjugate science, with a focus on understanding how specific glycan structures contribute to health and disease. Synthesizing homogeneous glycopeptides—peptides with a defined glycan structure at a specific site—is essential for these investigations, as it allows for precise structure-function relationship studies. dntb.gov.uanih.gov

Evolution of Chemical Synthesis Strategies for Glycopeptides

The chemical synthesis of glycopeptides, particularly those with complex N-linked glycans, presents significant challenges due to the intricate and often fragile nature of the carbohydrate moieties. nih.govcapes.gov.br Over the years, synthetic strategies have evolved to overcome these hurdles.

Early efforts in glycopeptide synthesis were often laborious and limited in scope. Initial strategies focused on the glycosylation of a pre-formed peptide, a method known as the convergent approach. creative-biolabs.comrsc.org This involved coupling a glycosylamine to an activated aspartic acid residue on the peptide chain. rsc.org However, this method often suffered from low yields and the formation of unwanted side products, such as aspartimides. rsc.org Another early approach involved the isolation of glycosylated asparagine units from natural sources, like egg yolks, which could then be used in synthesis. rsc.orgrsc.org While providing access to natural glycan structures, this method was limited by the availability and heterogeneity of the starting materials.

A significant breakthrough in glycopeptide synthesis came with the development of the "building block" approach, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS). nih.govrsc.org In this strategy, a pre-glycosylated amino acid, such as a glycosylated asparagine derivative, is synthesized first and then incorporated into the growing peptide chain during standard SPPS protocols. rsc.orgresearchgate.net This method offers greater control over the position and structure of the glycan, allowing for the streamlined synthesis of well-defined glycopeptides. rsc.org The use of Fmoc (9-fluorenylmethyloxycarbonyl) as a temporary protecting group for the amino terminus has become the standard in SPPS due to its mild cleavage conditions, which are compatible with the acid-sensitive glycosidic bonds. acs.org

特性

IUPAC Name |

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37N3O13/c1-16(37)34-28-30(48-19(4)40)29(47-18(3)39)26(15-45-17(2)38)49-31(28)36-27(41)13-25(32(42)43)35-33(44)46-14-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-26,28-31H,13-15H2,1-4H3,(H,34,37)(H,35,44)(H,36,41)(H,42,43)/t25-,26+,28+,29+,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOACISSHGAAMLK-MJCYOTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442309 | |

| Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131287-39-3 | |

| Record name | Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of Fmoc L Asn Glcnac Ac 3 Beta Oh

The synthesis of Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is a convergent process that involves the preparation of a protected sugar moiety and a protected asparagine derivative, followed by their coupling. The efficiency and success of the synthesis hinge on the methods chosen for each step, from the creation of the glycosyl donor to the final deprotection strategies.

Strategies for the Preparation of the GlcNAc(Ac)3 Moiety

The peracetylated N-acetylglucosamine (GlcNAc(Ac)3) moiety is a common precursor in glycopeptide synthesis. Its preparation typically starts from commercially available N-acetyl-D-glucosamine. The hydroxyl groups are acetylated to enhance solubility in organic solvents and to act as participating groups in the subsequent glycosylation reaction, which helps to control the stereochemistry of the newly formed glycosidic bond. The acetylation is often achieved using acetic anhydride (B1165640) in the presence of a catalyst like perchloric acid, which can favor the formation of the α-anomer of the fully acetylated sugar. researchgate.net This peracetylated sugar can then be converted into various glycosyl donors.

Formation of the Stereoselective Beta-N-Glycosidic Linkage to Asparagine

The formation of the β-N-glycosidic bond between the GlcNAc moiety and the asparagine side chain is the most critical step in the synthesis. The stereoselectivity of this bond is crucial for mimicking the natural structure of N-glycoproteins. fiveable.me Several strategies have been developed to achieve high β-selectivity.

One robust method for forming the N-glycosidic linkage involves the use of a glycosyl azide (B81097). kiesslinglab.comnih.gov This approach offers the advantage of stability and allows for stereoselective synthesis. rsc.org The glycosyl azide can be prepared from a corresponding glycosyl halide. nih.gov The azide is then reduced to a glycosylamine, which can be subsequently coupled to an activated aspartic acid derivative.

A significant advancement in this area is the use of the Staudinger ligation. kiesslinglab.comwikipedia.org This reaction involves the coupling of a glycosyl azide with a phosphine-containing compound, such as a phosphinothioester, to form an iminophosphorane intermediate. wikipedia.orgnih.gov This intermediate then rearranges to form the desired amide bond, yielding the N-glycosylated asparagine derivative with high stereoselectivity. kiesslinglab.com The traceless Staudinger ligation is particularly advantageous as it avoids the incorporation of the phosphine (B1218219) reagent into the final product. nih.govnih.govfu-berlin.de

Table 1: Comparison of Staudinger Ligation Variants

| Ligation Variant | Key Features | Advantages | Challenges |

|---|---|---|---|

| Classical Staudinger Ligation | Incorporates the organophosphorus compound into the product. wikipedia.org | Useful for introducing reporter groups. | The phosphine oxide byproduct can complicate purification. |

| Traceless Staudinger Ligation | The organophosphorus group dissociates. nih.gov | Produces a phosphorus-free product. nih.gov | Can have lower yields for non-glycyl couplings due to side reactions. nih.gov |

| Staudinger Phosphite (B83602) Reaction | Utilizes a phosphite reagent. | Can be used in solid-phase synthesis to create glycopeptide mimetics. fu-berlin.de | May result in phosphoramidate-linked products instead of the natural amide bond. fu-berlin.de |

The direct condensation of a glycosylamine with the side-chain carboxyl group of an aspartic acid derivative is a common method for forming the N-glycosidic bond. kiesslinglab.comnih.gov However, a significant challenge with this approach is the instability of glycosylamines, which are prone to anomerization (mutarotation) in solution, leading to a mixture of α and β anomers and thus poor stereocontrol. kiesslinglab.comox.ac.uk

To overcome this, various coupling reagents and conditions have been explored. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is a classic approach. researchgate.net Microwave-assisted synthesis has also been investigated to accelerate the reaction and potentially improve yields. nih.gov Stereochemical control is often influenced by the neighboring group participation of the acetyl group at the C-2 position of the GlcNAc moiety, which favors the formation of the 1,2-trans product, corresponding to the desired β-anomer. fiveable.menih.gov

Sugar oxazoline (B21484) derivatives have emerged as valuable and reactive glycosyl donors for the synthesis of N-glycopeptides. glycoforum.gr.jpnih.govresearchgate.net These derivatives can be prepared from peracetylated amino sugars. glycoforum.gr.jp The oxazoline method often proceeds with high stereoselectivity, favoring the formation of the β-glycosidic linkage. The reaction is typically catalyzed by an acid and can be used in both solution-phase and solid-phase synthesis. glycoforum.gr.jprsc.org Recent developments have even enabled the one-step preparation of unprotected sugar oxazolines, simplifying the synthetic route. glycoforum.gr.jp

Introduction of the Fmoc Protecting Group and Acetyl Protection of Hydroxyls

For the resulting glycosylated asparagine to be useful in solid-phase peptide synthesis (SPPS), the α-amino group must be protected with a base-labile group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. nih.govnih.gov The Fmoc group is introduced by reacting the glycosylated asparagine with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. organic-chemistry.org

The hydroxyl groups of the sugar moiety are typically protected with acetyl groups. This protection serves two main purposes: it prevents unwanted side reactions during peptide synthesis and it influences the stereochemical outcome of the glycosylation reaction through neighboring group participation. nih.gov These acetyl groups are stable under the basic conditions used for Fmoc deprotection during SPPS but can be removed under mildly basic conditions, such as with hydrazine (B178648) or sodium methoxide (B1231860), after the peptide chain has been assembled.

Optimization of Reaction Conditions for Efficient Synthesis and Purified Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of solvents, temperature, reaction time, and the stoichiometry of the reactants. For instance, in glycosylation reactions, the solvent can have a significant impact on stereoselectivity, with polar solvents sometimes favoring the formation of β-glycosides. buchhaus.ch

In the context of scaling up the synthesis, minimizing the number of purification steps is also a key consideration. A well-optimized synthetic route can significantly reduce the consumption of solvents and reagents, making the process more efficient and cost-effective. researchgate.net For example, modifications to the Seyferth-Gilbert homologation step in the synthesis of related building blocks have been shown to significantly improve yield and preserve optical purity on a large scale. nih.gov Careful selection of protecting groups for the asparagine side-chain amide, such as the trityl (Trt) group, can also improve solubility and coupling efficiency during SPPS. sigmaaldrich.com

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-4-oxo-4-({(3R,4R,5S,6R)-3-acetamido-4,5-diacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl}amino)butanoic acid |

| GlcNAc | N-acetyl-D-glucosamine |

| Fmoc-OSu | N-(9-fluorenylmethoxycarbonyloxy)succinimide |

| Fmoc-Cl | 9-fluorenylmethyloxycarbonyl chloride |

| DCC | Dicyclohexylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole |

| Trt | Trityl |

Incorporation of Fmoc L Asn Glcnac Ac 3 Beta Oh in Solid Phase Glycopeptide Synthesis Spps

Standardized Fmoc-SPPS Protocols for Glycoamino Acid Integration

The foundation of successful glycopeptide synthesis lies in the efficient and reliable incorporation of the glycoamino acid building block onto the solid support. Fmoc-SPPS is the predominant method due to its milder deprotection conditions, which are generally more compatible with the acid-sensitive glycosidic bonds compared to Boc-SPPS. nih.gov The use of pre-formed, Fmoc-protected glycosylated amino acids like Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is the most widely adopted strategy for glycopeptide assembly. researchgate.net This approach offers advantages such as iterative chain growth with easy removal of excess reagents and by-products. researchgate.net

The steric bulk of the glycan moiety in this compound can hinder the coupling reaction. Therefore, the choice of coupling reagents and additives is critical to drive the reaction to completion and maximize yield.

Coupling Reagents: Carbodiimide-based reagents, in conjunction with nucleophilic additives, are commonly employed.

N,N'-Diisopropylcarbodiimide (DIC) is a frequently used carbodiimide.

Phosphonium salts like BOP and PyBOP, as well as aminium/uronium salts such as HBTU and HATU, are also effective in situ coupling reagents. fu-berlin.desigmaaldrich.com HATU, in particular, is often recommended for coupling sterically hindered amino acids.

Additives: Additives are crucial for accelerating the coupling reaction and minimizing side reactions like racemization.

1-Hydroxybenzotriazole (B26582) (HOBt) and its derivatives are standard additives used with carbodiimides.

Ethyl cyano(hydroxyimino)acetate (OxymaPure®) is a highly effective alternative to HOBt, known for its superior performance in reducing racemization and enhancing coupling efficiency. nih.gov

Due to the high cost of glycoamino acid building blocks, it is often recommended to perform the coupling manually, using smaller excesses of the reagent, and to carefully monitor the reaction's completion. sigmaaldrich.com

Table 1: Common Coupling Reagents and Additives for Glycoamino Acid Integration

| Reagent/Additive | Type | Key Features |

| DIC | Carbodiimide | Frequently used for standard couplings. |

| HBTU/HATU | Aminium/Uronium Salt | Highly efficient for sterically hindered couplings. sigmaaldrich.com |

| PyBOP | Phosphonium Salt | Effective in situ coupling reagent. iris-biotech.de |

| HOBt | Additive | Standard additive used to suppress racemization. |

| OxymaPure® | Additive | Superior to HOBt in enhancing coupling efficiency and reducing racemization. nih.gov |

Given the potential for incomplete coupling due to steric hindrance, real-time or frequent monitoring of the reaction is essential. Several qualitative and quantitative methods are available.

Qualitative Monitoring:

Kaiser Test (Ninhydrin Test): This is a common colorimetric test to detect the presence of free primary amines on the resin. A positive result (blue color) indicates incomplete coupling.

Chloranil Test: This test can be used as an alternative to the Kaiser test.

TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another colorimetric method for detecting primary amines. sigmaaldrich.com

Quantitative Monitoring:

High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide-resin can provide a quantitative measure of the coupling efficiency.

Mass Spectrometry (MS): LC-MS analysis of a cleaved sample allows for the precise identification and quantification of the desired product and any by-products, confirming the successful incorporation of the glycoamino acid. nih.govcreative-proteomics.com Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be employed for accurate quantification. creative-proteomics.comrsc.org

Refractive Index (RI) Monitoring: Real-time monitoring of the refractive index of the reaction solution can track the progress of the coupling reaction as mass is transferred from the solution to the solid support. csic.es

If monitoring indicates an incomplete reaction, a second coupling step with fresh reagents is typically performed to ensure the reaction goes to completion.

Addressing Synthetic Challenges During Glycopeptide Chain Elongation

Beyond the initial incorporation, the presence of the Asn(GlcNAc) moiety introduces specific challenges during the subsequent steps of peptide chain elongation.

Aspartimide formation is a significant side reaction in Fmoc-SPPS, particularly in sequences containing aspartic acid or asparagine. nih.gov It is promoted by the basic conditions of Fmoc deprotection using piperidine (B6355638). iris-biotech.de The cyclic aspartimide intermediate can lead to the formation of undesired α- and β-aspartyl peptides and their piperidide adducts, complicating purification and reducing the yield of the target glycopeptide. iris-biotech.de This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic. iris-biotech.deiris-biotech.de

Strategies to Mitigate Aspartimide Formation:

Modified Fmoc Deprotection Cocktails: Using a weaker base than piperidine, such as morpholine, can reduce aspartimide formation, although it may not be sufficient for complete Fmoc removal. iris-biotech.de The addition of an acid, like formic acid, to the piperidine solution can also help suppress this side reaction. iris-biotech.de

Backbone Protection: The use of a temporary protecting group on the amide nitrogen of the peptide bond following the asparagine residue can effectively prevent aspartimide formation. iris-biotech.dersc.org The 2,4-dimethoxybenzyl (Dmb) group is an example of such a protecting group, often introduced as a dipeptide building block (e.g., Fmoc-Xaa-(Dmb)Gly-OH). iris-biotech.de

Bulky Side-Chain Protecting Groups: While the primary focus here is on an N-linked glycan, in the context of aspartic acid, using bulky ester protecting groups on the side-chain carboxyl can sterically hinder the cyclization required for aspartimide formation. iris-biotech.de

Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur at the α-carbon of the activated amino acid during the coupling step. nih.gov While urethane (B1682113) protecting groups like Fmoc are designed to suppress racemization, it can still be a concern, especially with base-mediated coupling methods or slow reactions. nih.govnih.gov The risk of racemization is heightened for certain amino acids like histidine and cysteine. peptide.com

Strategies to Control Racemization:

Choice of Coupling Reagents and Additives: Using additives like HOBt or, more effectively, OxymaPure® helps to minimize racemization by forming less reactive, more stable active esters. peptide.commesalabs.com

Avoiding Excess Base: Strong bases can promote racemization. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) should be carefully controlled. Using a milder base like 2,4,6-collidine can substantially reduce racemization compared to DIPEA. mesalabs.com

Pre-activation Time: Minimizing the pre-activation time of the amino acid before adding it to the resin can reduce the window for racemization to occur.

The N-glycosidic bond between the asparagine side chain and the GlcNAc moiety is susceptible to hydrolysis under acidic conditions. ttu.ee While Fmoc-SPPS is generally preferred for its use of a base (piperidine) for deprotection, the final cleavage of the glycopeptide from the resin and removal of side-chain protecting groups typically involves strong acids like trifluoroacetic acid (TFA).

Factors Affecting Glycosidic Bond Stability:

Acid Strength and Cleavage Conditions: The stability of the N-glycosidic bond is highly dependent on the pH. ttu.ee Prolonged exposure to strong acids during cleavage can lead to the undesired cleavage of the glycan from the peptide.

Sugar Moiety Structure: The nature of the carbohydrate itself influences the stability of the glycosidic bond. The acetyl protecting groups on the GlcNAc moiety in this compound offer some stability. The O-glycosidic linkages within the glycan are generally stable to the conditions of Fmoc-SPPS. sigmaaldrich-jp.com

Strategies to Ensure Stability:

Optimized Cleavage Cocktails: The cleavage cocktail (e.g., TFA with scavengers) and the duration of the cleavage step must be carefully optimized to ensure complete deprotection of the peptide while minimizing hydrolysis of the glycosidic bond.

Protecting Group Strategy: The acetyl groups on the hydroxyls of the GlcNAc moiety are stable during the synthesis and are typically removed post-synthesis. Their removal can be achieved using basic conditions such as methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol. sigmaaldrich-jp.com This orthogonality ensures the glycosidic bond remains intact during peptide chain assembly and cleavage.

Table 2: Summary of Synthetic Challenges and Mitigation Strategies

| Challenge | Cause | Mitigation Strategies |

| Aspartimide Formation | Base-catalyzed cyclization of the Asn side chain during Fmoc deprotection. iris-biotech.de | Use of modified deprotection reagents (e.g., piperidine with added acid), backbone protection (e.g., Dmb group). iris-biotech.deiris-biotech.de |

| Racemization | Base-mediated enolization of the activated amino acid during coupling. nih.gov | Use of additives like OxymaPure®, minimizing base concentration and pre-activation time. peptide.commesalabs.com |

| Glycosidic Bond Instability | Acid-catalyzed hydrolysis, particularly during final cleavage from the resin. ttu.ee | Optimization of cleavage conditions (time, scavengers), use of orthogonal protecting groups on the glycan. sigmaaldrich-jp.com |

Convergent and Fragment-Based Strategies for Complex Glycopeptide Assembly

The synthesis of large, complex glycopeptides often employs convergent or fragment-based strategies, which offer greater efficiency compared to linear, stepwise synthesis. nih.govuu.nl In a convergent approach, the peptide backbone and the glycan portions are synthesized separately and then joined together. wikipedia.org More commonly, smaller glycopeptide fragments are first synthesized via SPPS using building blocks like this compound and then ligated to form the final, larger structure. uu.nlnih.gov

This fragment-based strategy is particularly advantageous as it allows for the purification of intermediate fragments, which can improve the purity of the final product. nih.gov Techniques like Native Chemical Ligation (NCL) are often used to couple these glycopeptide fragments. wikipedia.org NCL involves the reaction between a C-terminal thioester on one fragment and an N-terminal cysteine on another, forming a native peptide bond. wikipedia.org While powerful, this method's primary limitation is the requirement for a cysteine residue at the ligation site. wikipedia.org

An alternative convergent method involves the on-resin glycosylation of a pre-assembled peptide. nih.gov This strategy requires selectively deprotecting an aspartic acid residue on the resin-bound peptide to allow for the coupling of a glycosylamine. nih.govrsc.orgnih.gov While convergent, this approach can be hampered by impurities in the SPPS-derived peptide, especially with aggregation-prone sequences. nih.gov Therefore, the use of pre-glycosylated building blocks like this compound in a stepwise synthesis of fragments remains a robust and popular approach for creating the necessary components for convergent assembly. wikipedia.orgnih.govmdpi.com

Compatibility with Different Resin Supports and Post-Synthetic Processing

The this compound building block is compatible with standard Fmoc-SPPS protocols and various solid supports. sigmaaldrich-jp.com The choice of resin is crucial as it influences the conditions for the final cleavage of the glycopeptide from the support. Resins such as CLEAR-acid support and Rink amide resin are commonly used. researchgate.netmdpi.com The O-glycosidic linkage in the building block is stable to the piperidine treatment used for Fmoc group removal during chain elongation and to the final trifluoroacetic acid (TFA) cleavage from most resins. sigmaaldrich-jp.com

Post-synthetic processing involves the removal of all protecting groups after the peptide chain has been assembled. For glycopeptides synthesized with this compound, this typically involves a two-stage process. First, the peptide is cleaved from the resin and the acid-labile side-chain protecting groups (like t-Bu) are removed using a TFA "cocktail". iris-biotech.debeilstein-journals.org Following this, the acetyl (Ac) groups on the sugar moiety are removed. This can be accomplished either while the glycopeptide is still attached to the resin, using reagents like methanolic ammonia or sodium methoxide in a DMF/methanol mixture, or after cleavage from the resin using catalytic sodium methoxide in methanol. sigmaaldrich-jp.combeilstein-journals.orgmobitec.com

Considerations for Protecting Group Orthogonality and Final Deprotection

Orthogonality in protecting groups is a key concept in SPPS, ensuring that one type of protecting group can be removed without affecting others. iris-biotech.dewikipedia.org In the context of synthesizing glycopeptides with this compound, the standard approach relies on the orthogonal Fmoc/t-Bu strategy. iris-biotech.debeilstein-journals.org The Fmoc group is base-labile (removed by piperidine), while the tert-butyl (tBu) side-chain protecting groups and the resin linkage are acid-labile (removed by TFA). iris-biotech.de The acetyl groups on the glycan are stable to both these conditions and require a separate deprotection step, typically under basic conditions (e.g., sodium methoxide). sigmaaldrich-jp.com

A significant challenge in Fmoc-SPPS is the formation of aspartimide by-products, which can occur when an aspartic acid residue is exposed to the basic conditions of Fmoc deprotection. nih.gov This side reaction can be particularly problematic depending on the amino acid C-terminal to the aspartate. nih.gov To mitigate this, strategies have been developed that involve the use of backbone amide protecting groups, such as the 2,4-dimethoxybenzyl (Dmb) group, on the residue following the aspartic acid. rsc.orgnih.gov

Impact of Glycan Protecting Groups (Acetyl vs. Benzyl) on SPPS Robustness

The choice of protecting groups for the hydroxyls on the carbohydrate moiety significantly impacts the robustness of the SPPS process and the final deprotection steps. The most common protecting groups are acetyl (Ac) and benzyl (B1604629) (Bz) ethers. beilstein-journals.orgrsc.org

This compound utilizes acetyl groups. Acetyl groups are stable to the acidic conditions of TFA cleavage and the basic conditions of Fmoc deprotection, but are readily removed by stronger basic conditions like sodium methoxide, providing good orthogonality. sigmaaldrich-jp.combeilstein-journals.org Research has shown that acetyl protection can be advantageous in preventing undesired side reactions during deprotection. For example, during the TFA-mediated deprotection of a glycopeptide, a fully acetyl-protected trisaccharide was shown to retain a fucose residue, whereas cleavage of the fucoside bond was observed with a different protecting group scheme. nih.gov

Benzyl groups are another option and are generally removed by catalytic hydrogenolysis. rsc.org They have been employed for the protection of sensitive residues like sialic acid, where they can inhibit the acid-mediated hydrolysis of the glycosidic bond during both Fmoc- and Boc-SPPS. nih.gov However, the conditions required for debenzylation (hydrogenolysis) may not be compatible with all peptide sequences, particularly those containing sulfur atoms (e.g., methionine, cysteine) which can poison the catalyst.

Advanced Analytical Methodologies for Characterization of Fmoc L Asn Glcnac Ac 3 Beta Oh and Derived Glycopeptides

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of these complex molecules, providing insights from the atomic to the conformational level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural characterization of Fmoc-protected glycosyl-asparagine building blocks and the resulting glycopeptides. nih.gov Complete assignment of ¹H and ¹³C signals is a fundamental prerequisite for detailed conformational and interaction analyses. nih.gov

Two-dimensional NMR techniques are particularly valuable. For instance, ¹H-¹H Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of the amino acid residues and sugar moieties. nih.govnih.gov The Nuclear Overhauser Effect (NOE) provides through-space correlations between protons, which is critical for determining the three-dimensional structure and the conformation of the glycosidic linkage. unimi.itrsc.org For example, NOE contacts between the anomeric proton of the GlcNAc and the side-chain protons of asparagine confirm the β-linkage. uni-konstanz.de Heteronuclear techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to assign the carbon skeleton and confirm connectivity between different parts of the molecule. nih.govresearchgate.net

In the context of glycopeptides, NMR can reveal the influence of glycosylation on the peptide backbone conformation. unifi.it For some glycopeptides, the presence of the glycan can induce specific secondary structures, such as β-turns, which can be identified by characteristic NOE patterns. uni-konstanz.de

Table 1: Representative NMR Techniques for Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH and Glycopeptide Characterization

| NMR Experiment | Information Obtained | Reference |

|---|---|---|

| ¹H-¹H COSY/TOCSY | Identifies proton spin systems within amino acid and sugar residues. | nih.govnih.gov |

| ¹H-¹H NOESY/ROESY | Determines through-space proton proximities, crucial for 3D structure and linkage confirmation. | unimi.itrsc.orgunirioja.es |

| ¹H-¹³C HSQC | Correlates directly bonded protons and carbons for backbone and side-chain assignments. | researchgate.netrsc.org |

| ¹H-¹³C HMBC | Identifies long-range proton-carbon correlations, confirming connectivity between residues and the glycan. | nih.gov |

Mass spectrometry (MS) is a fundamental technique for verifying the molecular weight and assessing the purity of this compound and its derived glycopeptides. nih.govjst.go.jp Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods used.

ESI-MS is particularly useful for analyzing polar and thermally labile molecules like glycopeptides, often providing multiply charged ions which can be used to calculate the molecular mass with high accuracy. jlu.edu.cnresearchgate.net It is frequently coupled with liquid chromatography (LC-MS) to provide real-time mass analysis of separated components. jlu.edu.cnresearchgate.net MALDI-Time of Flight (TOF) MS is another valuable tool, especially for the analysis of complex mixtures and for obtaining the molecular weights of larger glycopeptides. nih.gov

High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized compounds, providing further confidence in their identity. The observed isotopic distribution pattern in the mass spectrum can also be compared with the theoretical pattern to validate the assigned molecular formula.

Table 2: Mass Spectrometry Data for Representative Fmoc-Asn-Glycans

| Compound | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Reference |

|---|---|---|---|

| Fmoc-Asn(Man₅GlcNAc₂) | 1571.54 | 1570.80 ([M-H]⁻) | nih.gov |

| Fmoc-Asn(Man₂GlcNAc₂) | 1085.39 | 1085.79 | nih.gov |

| Fmoc-Asn(Man₁GlcNAc₂) | 923.34 | 923.10 | nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound and derived glycopeptides, and for the assessment of their purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of these compounds. biorxiv.orgmdpi.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18 or C4) and a polar mobile phase, usually a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net

The Fmoc group, being highly hydrophobic, significantly enhances the retention of the glycosylated asparagine and glycopeptides on the reversed-phase column, facilitating their separation from more polar impurities. nih.gov Analytical RP-HPLC is used to determine the purity of the final product, with detection commonly performed by UV absorbance at wavelengths where the Fmoc group (around 265 nm and 301 nm) and the peptide backbone (around 214 nm) absorb. nih.gov Preparative RP-HPLC is employed for the isolation and purification of the target compound from the crude reaction mixture. jst.go.jprsc.org

Table 3: Typical RP-HPLC Conditions for Glycopeptide Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 or C4, various dimensions | researchgate.netportlandpress.com |

| Mobile Phase A | 0.1% TFA in Water | mdpi.com |

| Mobile Phase B | 0.1% TFA in Acetonitrile | portlandpress.com |

| Gradient | Linear gradient of increasing Mobile Phase B | acs.org |

| Detection | UV at 210-220 nm and/or 265 nm | nih.gov |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions involved in the synthesis of this compound and its derivatives. researchgate.netpnas.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the consumption of starting materials and the formation of the product can be visualized. nih.gov

Visualization is often achieved using UV light (due to the UV-active Fmoc group) or by staining with specific reagents that react with the carbohydrate or amino acid components, such as a solution of ammonium (B1175870) molybdate (B1676688) in sulfuric acid. researchgate.net The relative mobility (Rf value) of the spots provides an indication of the polarity of the compounds, aiding in the identification of products and byproducts.

Biophysical and Spectrometric Characterization of Synthetic Glycopeptides

Once a pure glycopeptide has been synthesized and characterized, further biophysical and spectrometric techniques can be employed to study its higher-order structure and interactions.

Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of glycopeptides in solution. nih.govpnas.org The CD spectrum can indicate the presence of α-helical, β-sheet, or random coil conformations. pnas.org For some glycopeptides, glycosylation has been shown to influence the adoption of a more ordered secondary structure. nih.gov

Fluorescence spectroscopy can also be utilized to study the properties of glycopeptides. nih.gov This can involve intrinsic fluorescence from aromatic amino acid residues like tryptophan, or extrinsic fluorescence from specifically introduced probes. jst.go.jp Fluorescence-based assays can be used to investigate the binding of glycopeptides to their biological targets, such as lectins or antibodies. open.ac.ukresearchgate.net Changes in fluorescence intensity, polarization, or lifetime upon binding can provide quantitative information about the interaction. researchgate.net

Research Applications and Utility of Fmoc L Asn Glcnac Ac 3 Beta Oh in Academic Research

Construction of N-Linked Glycopeptide Libraries for Glycobiology Investigations

The synthesis of N-linked glycopeptide libraries is a powerful strategy for exploring the vast functional roles of protein glycosylation. Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is a key component in this process, enabling the creation of diverse collections of glycopeptides with defined sequences and glycosylation sites. nih.govacs.org These libraries are instrumental in high-throughput screening assays to identify glycan-binding proteins (lectins), characterize the substrate specificity of enzymes involved in glycan processing, and map the epitopes of anti-glycan antibodies. nih.govacs.org

A common method for generating these libraries is the Glyco-SPOT synthesis technique, which allows for the parallel synthesis of numerous glycopeptides on a cellulose (B213188) membrane. nih.gov This approach utilizes Fmoc-protected amino acids, including the glycosylated asparagine building block, to construct the peptide backbone. The ability to generate a multitude of distinct glycopeptides facilitates comprehensive studies of glycan recognition. nih.gov

For instance, a library of glycopeptides can be synthesized to investigate the binding preferences of a particular lectin. By varying the peptide sequence surrounding the glycosylation site, researchers can determine how the local protein context influences glycan recognition. acs.org This information is critical for understanding the specificity of protein-carbohydrate interactions that mediate a wide range of biological processes.

Elucidation of Glycan-Protein Recognition Mechanisms and Specificity

The precise placement of glycans on a protein surface, made possible by the use of this compound in synthesis, is fundamental to dissecting the mechanisms of glycan-protein recognition. nih.gov By creating synthetic glycopeptides with specific glycan structures at defined locations, researchers can systematically probe the interactions between the glycan and its binding partner. nih.govnih.gov

Surface plasmon resonance (SPR) is a powerful technique used in these studies. nih.gov In a typical experiment, a synthetic glycopeptide is immobilized on a sensor chip, and the binding of a lectin or other glycan-binding protein is monitored in real-time. This allows for the determination of binding affinities (Ka) and kinetic parameters, providing quantitative insights into the strength and specificity of the interaction. nih.gov

Development of Glycoconjugate Probes for Biochemical Assays and Imaging

This compound is a valuable tool for the synthesis of glycoconjugate probes designed for various biochemical assays and molecular imaging applications. medchemexpress.comxcessbio.com These probes often incorporate a reporter molecule, such as a fluorophore or a radiolabel, allowing for the detection and quantification of glycan-mediated interactions.

A significant application in this area is the development of radiotracers for positron emission tomography (PET), a non-invasive imaging technique used in clinical diagnostics and biomedical research. medchemexpress.comxcessbio.com this compound has been utilized in the synthesis of silicon-fluoride acceptor (SiFA) derivatized octreotate analogues. medchemexpress.comxcessbio.com Octreotate is a synthetic analogue of the hormone somatostatin (B550006) and targets somatostatin receptors, which are overexpressed in many neuroendocrine tumors.

By incorporating a glycosylated moiety and a SiFA group, which can be readily labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), researchers can create PET tracers for tumor imaging. medchemexpress.comxcessbio.com The glycosylation can influence the pharmacokinetic properties of the tracer, such as its solubility, clearance rate, and tumor uptake. The use of this compound allows for the precise placement of the glycan to optimize these properties for improved imaging performance. medchemexpress.comxcessbio.com

Studies on the Role of N-Glycosylation in Protein Folding, Stability, and Function

N-linked glycosylation is known to play a critical role in the proper folding, stability, and function of many proteins. creative-peptides.comnih.gov The ability to synthesize glycoproteins with defined glycosylation patterns using building blocks like this compound is essential for systematically investigating these effects. biorxiv.orgnih.gov

By comparing the properties of a non-glycosylated protein with its glycosylated counterparts (containing one or more GlcNAc residues), researchers can directly assess the impact of the glycan. biorxiv.orgnih.gov Techniques such as circular dichroism (CD) spectroscopy can be used to analyze the secondary structure of the protein, revealing whether glycosylation induces conformational changes. acs.orgpnas.org Thermal denaturation studies can quantify the effect of glycosylation on protein stability by measuring changes in the melting temperature (Tm). biorxiv.org

For example, studies on a fragment of the human prion protein have shown that the presence of an N-linked glycan can significantly alter its aggregation kinetics and fibrillization potential. pnas.org In another study, the incorporation of a single GlcNAc residue into the Pin1 WW domain was found to have context-dependent effects on its folding kinetics and thermodynamic stability, highlighting the importance of the local protein environment. nih.gov Research on the TREM2 protein has demonstrated that N-glycosylation at specific sites significantly increases its thermal stability. biorxiv.org

| Research Finding | Protein/Peptide Studied | Technique(s) Used | Reference |

| N-linked glycan reduces the rate of fibrillization. | Human prion protein fragment (175-195) | CD Spectroscopy, Mass Spectrometry | pnas.org |

| N-glycosylation at specific sites increases thermal stability. | TREM2 | Solid-Phase Peptide Synthesis, Thermal Denaturation | biorxiv.org |

| Glycosylation has context-dependent effects on folding and stability. | Pin1 WW domain | Solid-Phase Peptide Synthesis, Kinetic and Thermodynamic Analysis | nih.gov |

Investigation of Glycosylation's Influence on Protease Susceptibility and Enzyme Specificity

Glycosylation can modulate the susceptibility of a protein to proteolytic cleavage by sterically hindering access of proteases to their cleavage sites. nih.gov Synthetic glycopeptides constructed with this compound are invaluable tools for studying this phenomenon in a controlled manner. nih.gov

Researchers can synthesize a series of glycopeptides with the glycan positioned at various distances from a known protease cleavage site. nih.gov By incubating these glycopeptides with a specific protease, such as chymotrypsin (B1334515) or thermolysin, and analyzing the cleavage products by methods like liquid chromatography-mass spectrometry (LC-MS), the protective effect of the glycan can be quantified. nih.gov

Studies have shown that N-glycosylation near a cleavage site can significantly reduce the rate of hydrolysis by certain proteases. nih.gov For example, glycosylation at the P2 position relative to a chymotrypsin cleavage site was found to decrease peptide hydrolysis. nih.gov These findings are crucial for understanding how glycosylation contributes to the regulation of protein turnover and for the design of more stable therapeutic proteins.

| Enzyme | Glycopeptide Substrate | Observation | Reference |

| Chymotrypsin | N-glycosylated peptide with glycan at P2 site | Reduced hydrolysis | nih.gov |

| Thermolysin | N-glycosylated peptide with glycan at P1 site | No significant effect on hydrolysis | nih.gov |

Future Perspectives and Innovations in Glycosylated Asparagine Building Block Chemistry

Development of Novel Protecting Group Strategies for Enhanced Synthetic Efficiency

The synthetic utility of building blocks like Fmoc-L-Asn(GlcNAc(Ac)3-beta)-OH is critically dependent on its protecting group scheme: the fluorenylmethyloxycarbonyl (Fmoc) group for the α-amine and acetyl (Ac) groups for the glycan’s hydroxyls. While effective, this "fully protected" approach has limitations, often requiring harsh deprotection steps that can compromise yield and limit compatibility with sensitive peptide sequences. Future research is intensely focused on developing new protecting groups to overcome these hurdles.

The ideal protecting group strategy would offer orthogonality, allowing for the selective removal of one group without affecting others, and would be removable under mild, highly specific conditions. Innovations are aimed at creating groups that enhance the solubility of the building block, prevent aggregation during synthesis, and are compatible with a broader range of reaction conditions. For instance, the development of acid-labile benzyl (B1604629) ethers and silyl (B83357) ethers has shown promise in the synthesis of O-glycosylated amino acids, enabling one-step deprotection, a strategy that could be adapted for N-glycan building blocks. The goal is to move beyond persistent protecting groups like benzyl ethers, which require harsh removal, toward more temporary and selectively cleavable options.

Table 1: Comparison of Current and Future Protecting Group Strategies

| Feature | Current Generation (e.g., Acetyl, Benzyl) | Next-Generation (Hypothetical) | Desired Improvement |

| Cleavage Conditions | Often require strong acid (e.g., TFA) or base, or hydrogenolysis. | Enzymatic cleavage, photolability, or very mild pH shifts. | Reduced side reactions, compatibility with sensitive functionalities. |

| Orthogonality | Limited sets available, potential for cross-reactivity. | Multiple, fully orthogonal sets for complex, multi-branch synthesis. | Precise, stepwise deprotection and modification. |

| Solubility Impact | Can decrease solubility of the growing peptide chain. | Incorporates solubility-enhancing tags. | Prevention of aggregation, improved synthetic efficiency. |

| Automation Fitness | Stable to standard SPPS cycles. | Tuned for rapid cleavage in continuous-flow or microfluidic systems. | Higher throughput and faster synthesis cycles. |

Advancements in Automated Glycopeptide Synthesis Technologies for High-Throughput Production

The use of building blocks like this compound is central to Solid-Phase Peptide Synthesis (SPPS), a revolutionary technology that simplifies peptide synthesis by anchoring the growing chain to a solid support. The automation of SPPS has further transformed the field, reducing manual labor, minimizing human error, and improving reproducibility. Current automated synthesizers, whether operating in batch or continuous-flow mode, rely on the stability and reactivity of building blocks during repeated cycles of coupling and deprotection.

Future advancements are pushing the boundaries of automation toward high-throughput platforms capable of producing large libraries of glycopeptides for screening and research. Technologies such as microwave-assisted SPPS are already shortening reaction times significantly. The next frontier includes the development of automated fast-flow peptide synthesis (AFPS) and microfluidic devices that will demand new building block characteristics. For these next-generation synthesizers, building blocks will need to exhibit high solubility and rapid, clean reaction kinetics. The concept of merging solid-phase peptide and oligosaccharide synthesis on a single automated instrument represents a major leap forward, streamlining the entire process of glycopeptide assembly.

Table 2: Evolution of Glycopeptide Synthesis Technology

| Synthesis Platform | Key Characteristics | Building Block Requirements |

| Manual SPPS | Labor-intensive, low throughput, operator-dependent. | Basic stability to coupling and deprotection reagents. |

| Automated Batch SPPS | Reduced manual intervention, improved reproducibility, suitable for complex peptides. | High purity, good solubility in SPPS solvents (e.g., DMF), stability over extended synthesis times. |

| Microwave-Assisted SPPS | Dramatically reduced cycle times through efficient heating. | Thermal stability, rapid reaction kinetics. |

| Future Fast-Flow/Microfluidic Systems | Continuous processing, minimal reagent usage, potential for massive parallelization. | Exceptional solubility, extremely fast and clean reaction profiles, optimized for specific flow chemistries. |

Integration with Chemoenzymatic Synthesis Approaches for Complex N-Glycan Construction

While chemical synthesis excels at creating the core peptide-carbohydrate linkage, building the large, complex N-glycans found in nature remains a formidable challenge. Chemoenzymatic synthesis offers a powerful hybrid solution, combining the precision of chemical synthesis with the unparalleled stereoselectivity of enzymes. In this approach, a relatively simple glycosylated asparagine building block, such as the deprotected form of this compound, is incorporated into a peptide. Subsequently, a panel of enzymes, primarily glycosyltransferases, are used to sequentially add monosaccharides, elongating and branching the glycan chain.

This strategy leverages the ability of enzymes to work in aqueous solutions without the need for complex protecting group manipulations, providing regio- and stereo-specific glycosylation. Researchers have successfully used glycosyltransferases and endoglycosidases to construct high-mannose, hybrid, and complex N-glycans from chemically synthesized precursors. Future innovations will focus on expanding the toolbox of available enzymes, engineering enzymes with novel specificities, and developing "one-pot" multi-enzyme systems that can construct an entire complex glycan from a simple starting block in a single, streamlined process. The development of automated solid-phase chemo-enzymatic synthesis is also an active area of investigation, promising to combine the benefits of solid-phase chemistry with enzymatic precision.

Table 3: Hypothetical Chemoenzymatic Elongation of an Asn-GlcNAc Core

| Step | Starting Material | Enzyme | Monosaccharide Donor | Product |

| 1 | Peptide-Asn-GlcNAc | MGAT1 (N-acetylglucosaminyltransferase I) | UDP-GlcNAc | Peptide-Asn-GlcNAc-Man(GlcNAc) |

| 2 | Product from Step 1 | GalT (Galactosyltransferase) | UDP-Gal | Peptide-Asn-GlcNAc-Man(GlcNAc-Gal) |

| 3 | Product from Step 2 | ST3Gal-III (Sialyltransferase) | CMP-Neu5Ac | Peptide-Asn-GlcNAc-Man(GlcNAc-Gal-Neu5Ac) |

| 4 | Product from Step 3 | FUT8 (Core Fucosyltransferase) | GDP-Fucose | Fuc-(Peptide-Asn-GlcNAc)-Man(GlcNAc-Gal-Neu5Ac) |

Exploration of Alternative Asparagine Glycosylation Chemistries

The predominant strategy for N-glycopeptide synthesis relies on the use of pre-formed glycosylated asparagine building blocks. However, future research is exploring alternative chemistries that could offer greater flexibility and efficiency. These methods aim to attach the glycan to the asparagine residue after the peptide chain has been assembled, or to use entirely different chemical reactions to form the crucial amide bond between the glycan and the asparagine side chain.

One of the most promising avenues is the use of enzymes that can transfer entire oligosaccharides to asparagine residues within a fully formed peptide. The bacterial oligosaccharyltransferase (OTase) PglB from Campylobacter jejuni is a prime example. PglB has been shown to be remarkably promiscuous, capable of transferring a variety of glycan structures, including those not native to the bacterial system, onto peptides containing the requisite N-X-S/T sequon. Harnessing such enzymes could bypass the need for complex chemical synthesis of the building blocks altogether. Another emerging chemical approach involves the chemoselective acylation of a glycosylhydrazide, which can then be converted to a glycosylated asparagine residue, offering a different synthetic route to the target structure.

Table 4: Comparison of Glycosylation Strategies

| Strategy | Description | Advantages | Challenges |

| Building Block (Current Standard) | Incorporation of a pre-formed glycosylated amino acid (e.g., this compound) during SPPS. | Robust, well-established, allows for precise placement of any glycan that can be synthesized. | Requires complex, multi-step synthesis of the building block; potential for side reactions during deprotection. |

| Enzymatic Ligation (Future) | Post-synthesis transfer of an entire glycan to the peptide using an enzyme like PglB. | Bypasses complex protecting group chemistry; potentially more efficient for large glycans. | Enzyme specificity and availability; requires the peptide to be a substrate for the enzyme. |

| Chemical Ligation (Future) | Post-synthesis chemical reaction to attach a glycan to an asparagine residue. | Avoids use of enzymes; potentially broader substrate scope. | Developing highly specific and efficient chemical reactions for use on complex peptides. |

Broader Impact on Glycomics and Glycoproteomics Research Tool Development

The ability to synthesize homogeneous glycopeptides using building blocks like this compound has a profound impact that extends far beyond synthetic chemistry. These well-defined molecules are indispensable tools for the fields of glycomics and glycoproteomics, which study the roles of glycans and glycoproteins in biological systems. The availability of synthetic standards is critical for the development and validation of analytical methods, such as mass spectrometry, used to characterize the glycosylation of naturally occurring proteins.

Furthermore, synthetic glycopeptides are used to create microarrays for studying glycan-protein interactions, helping to decipher the codes that govern cell recognition, signaling, and immune responses. They also serve as synthetic antigens to generate specific antibodies or to develop potential carbohydrate-based vaccines and diagnostics. As innovations in synthesis make these molecules more accessible, the future will see the creation of large, diverse glycopeptide libraries. These libraries will enable high-throughput screening and systems-level analyses, providing unprecedented insight into the function of the glycome in health and disease and paving the way for new biomarkers and therapeutic strategies.

Table 5: Applications of Synthetic Glycopeptides in Research

| Research Tool | Application | Impact on Glycoscience |

| Mass Spectrometry Standards | Calibrating instruments and validating methods for identifying and quantifying glycoproteins from complex biological samples. | Increased accuracy and reproducibility in glycoproteomic analyses. |

| Glycan Microarrays | Immobilized glycopeptides used to screen for interactions with lectins, antibodies, and other glycan-binding proteins. | High-throughput mapping of protein-carbohydrate interactions. |

| Synthetic Antigens | Used as immunogens to raise highly specific antibodies against defined glyco-epitopes. | Development of novel diagnostics and probes for imaging and cell sorting. |

| Functional Probes | Studying the effect of specific glycan structures on protein folding, stability, and enzymatic activity. | Elucidation of the precise structure-function relationships of glycoproteins. |

Q & A

Q. What are the optimal storage conditions and solubility enhancement methods for Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH?

- Methodological Answer : Store the compound at -20°C in a desiccated environment to prevent hydrolysis of the acetyl or glycosidic groups. For solubility, dissolve in 1% acetic acid or water with gentle heating (37°C) and sonication (10–15 minutes). Pre-warming the solvent and using freshly prepared stock solutions are critical to avoid aggregation .

Q. How can researchers verify the identity and purity of Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH?

- Methodological Answer : Use analytical HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area under the curve). Confirm identity via electrospray ionization mass spectrometry (ESI-MS) for molecular weight validation (expected [M+H]⁺ ~656–670 Da) and ¹H/¹³C NMR to resolve acetyl (δ ~2.0–2.2 ppm) and anomeric protons (δ ~4.5–5.5 ppm) .

Advanced Research Questions

Q. What strategies prevent racemization when introducing Fmoc-L-Asn(GlcNAc(Ac)3-β)-OH during solid-phase peptide synthesis (SPPS)?

Q. How can glycosidic linkage stability be optimized during TFA-mediated cleavage?

- Methodological Answer : Use low TFA concentrations (≤5% v/v) in cleavage cocktails (e.g., TFA/H2O/TIPS, 95:2.5:2.5) to minimize β-elimination of the GlcNAc moiety. Incorporate scavengers (e.g., ethanedithiol) to protect acetyl groups. Post-cleavage, rapidly neutralize the peptide with cold ether and lyophilize to reduce acid exposure .

Q. How should researchers resolve contradictions in glycopeptide purity data post-synthesis?

Q. What methods enable site-specific incorporation of multiple glycosylated Asn residues?

- Methodological Answer : Use orthogonal protecting groups (e.g., Trt for Asn side chains) and sequential coupling. For example, synthesize branched glycans (e.g., M9 or M5, ) using Fmoc-L-Asn[GlcNAc(Ac)3-β]-OH as a core building block. Monitor steric effects via circular dichroism (CD) to confirm structural integrity .

Q. How to address steric hindrance during coupling of bulky glycosylated residues?

Q. What analytical techniques characterize post-synthetic modifications of glycosylated peptides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。